molecular formula C12H15NO2 B14526068 N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide CAS No. 62641-45-6

N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide

Cat. No.: B14526068
CAS No.: 62641-45-6
M. Wt: 205.25 g/mol
InChI Key: DRBHMPYALLGJSC-UHFFFAOYSA-N
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Description

N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . It is also known by its synonym, 2’-Acetonyl-4’-methylacetanilid . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a methyl group and an oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide typically involves the acylation of 4-methyl-2-(2-oxopropyl)aniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of an acetamide group with a methyl and oxopropyl substitution makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62641-45-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[4-methyl-2-(2-oxopropyl)phenyl]acetamide

InChI

InChI=1S/C12H15NO2/c1-8-4-5-12(13-10(3)15)11(6-8)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

DRBHMPYALLGJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)CC(=O)C

Origin of Product

United States

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